1-Methylpyrrolidine

Beschreibung

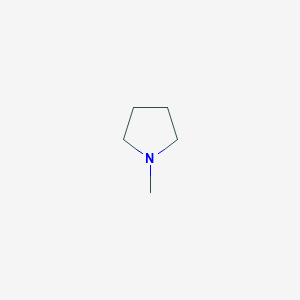

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-methylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N/c1-6-4-2-3-5-6/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVFZOVWCLRSYKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

36520-42-0 (hydrochloride), 51368-35-5 (hydrobromide) | |

| Record name | N-Methylpyrrolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8042210 | |

| Record name | N-Methylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Alfa Aesar MSDS] | |

| Record name | N-Methylpyrrolidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16033 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

100.0 [mmHg] | |

| Record name | N-Methylpyrrolidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16033 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

120-94-5 | |

| Record name | 1-Methylpyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylpyrrolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-METHYLPYRROLIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65579 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrrolidine, 1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Methylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylpyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.035 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYLPYRROLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06509TZU6C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Methylpyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpyrrolidine, also known as N-methylpyrrolidine, is a saturated heterocyclic amine that serves as a versatile building block and solvent in organic synthesis. Its unique structural and electronic properties make it a valuable reagent in the preparation of various compounds, including pharmaceutical intermediates and ionic liquids. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, complete with detailed experimental methodologies and graphical representations of key synthetic workflows.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, application in reactions, and for the development of new synthetic methodologies.

Physical Properties

The physical properties of this compound determine its behavior in various laboratory and industrial settings. Key quantitative data are presented in Table 1 for easy reference.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₁N | [1][2] |

| Molecular Weight | 85.15 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [2] |

| Odor | Amine-like, stench | |

| Boiling Point | 76 - 81 °C | |

| Melting Point | -80 to -90 °C | |

| Density | 0.800 - 0.819 g/mL at 20 °C | |

| Solubility | Freely soluble in water, alcohol, and ether | |

| Vapor Pressure | 100 mmHg at 20 °C | |

| Refractive Index (n20/D) | 1.425 | |

| Flash Point | -18 °C (closed cup) | |

| logP (Octanol/Water Partition Coefficient) | 1.1 |

Chemical Properties

The chemical behavior of this compound is primarily dictated by the lone pair of electrons on the nitrogen atom, which imparts basic and nucleophilic characteristics.

Table 2: Chemical Properties and Spectral Data of this compound

| Property | Value/Description | Reference(s) |

| CAS Number | 120-94-5 | |

| IUPAC Name | This compound | |

| SMILES | CN1CCCC1 | |

| InChIKey | AVFZOVWCLRSYKC-UHFFFAOYSA-N | |

| Basicity (pKa of conjugate acid) | 10.3 | |

| Reactivity | Acts as a base and a nucleophile. Reacts with acids to form salts and with electrophiles (e.g., alkyl halides) to form quaternary ammonium salts. | |

| ¹H NMR | Spectra available, showing characteristic peaks for the methyl and methylene protons. | |

| ¹³C NMR | Spectra available, with distinct signals for the carbon atoms in the pyrrolidine ring and the methyl group. | |

| IR Spectrum | Infrared spectra show characteristic C-H and C-N stretching and bending vibrations. | |

| Mass Spectrum | Mass spectrometry data is available for structural confirmation. |

Experimental Protocols

Detailed methodologies for the determination of key physical properties and for the synthesis and analysis of this compound are outlined below.

Determination of Boiling Point (Based on ASTM D1120)

The boiling point of this compound can be determined using a method adapted from the ASTM D1120 standard for engine coolants, which is suitable for pure liquid compounds.

Methodology:

-

Apparatus: A short-neck, round-bottom flask (100 mL), a water-cooled reflux condenser, a calibrated thermometer, boiling chips, and a heating mantle are required.

-

Procedure:

-

Add 60 mL of this compound and a few boiling chips to the flask.

-

Assemble the apparatus with the condenser in a vertical position and the thermometer bulb immersed in the vapor phase, just below the side arm of the condenser.

-

Heat the flask gently with the heating mantle to bring the liquid to a boil.

-

Adjust the heating rate to maintain a steady reflux.

-

Record the temperature at which the vapor temperature remains constant. This is the observed boiling point.

-

Correct the observed boiling point for atmospheric pressure.

-

Determination of Density (Based on ASTM D4052)

The density of this compound can be accurately measured using a digital density meter, following the principles outlined in ASTM D4052.

Methodology:

-

Apparatus: A digital density meter with an oscillating U-tube and a temperature-controlled cell.

-

Procedure:

-

Calibrate the instrument with dry air and deionized water at the desired temperature (e.g., 20 °C).

-

Inject a small, bubble-free aliquot of this compound into the sample cell.

-

Allow the temperature of the sample to equilibrate.

-

The instrument measures the oscillation period of the U-tube containing the sample and calculates the density.

-

Perform the measurement in triplicate and report the average value.

-

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Prepare a solution by dissolving approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of a reference standard (e.g., tetramethylsilane, TMS).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).

-

Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy:

-

Sample Preparation (Neat Liquid): Place a drop of neat this compound between two polished salt plates (e.g., NaCl or KBr) to form a thin film.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Synthesis Workflows

This compound can be synthesized through various methods. Two common laboratory-scale procedures are presented below as logical workflows.

Synthesis of this compound via Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction provides a straightforward method for the methylation of primary or secondary amines. In this case, pyrrolidine is methylated to this compound.

Caption: Workflow for the synthesis of this compound via the Eschweiler-Clarke reaction.

Synthesis of this compound from 1,4-Dihalobutane

A common industrial and laboratory method involves the reaction of a 1,4-dihalobutane with methylamine.

References

Spectroscopic Profile of 1-Methylpyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-methylpyrrolidine (CAS No. 120-94-5), a versatile intermediate in the synthesis of pharmaceuticals. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of this compound. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectral data.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is characterized by three main signals corresponding to the methyl and methylene protons.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~2.47 | Triplet | -CH₂- (alpha to N) |

| ~2.35 | Singlet | -CH₃ |

| ~1.78 | Multiplet | -CH₂- (beta to N) |

Note: Chemical shifts are typically referenced to tetramethylsilane (TMS) at 0 ppm and can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.[1][2]

| Chemical Shift (ppm) | Assignment |

| ~56.3 | -CH₂- (alpha to N) |

| ~42.1 | -CH₃ |

| ~24.0 | -CH₂- (beta to N) |

Note: These values were reported for a sample in deuterochloroform (CDCl₃).[1]

Experimental Protocol for NMR Spectroscopy

The following is a representative protocol for acquiring ¹H and ¹³C NMR spectra of this compound.

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O).

-

Gently vortex or sonicate the mixture to ensure complete dissolution.

-

Using a pipette, transfer the solution into a clean 5 mm NMR tube, ensuring the liquid height is between 4.0 and 5.0 cm.

-

Cap the NMR tube securely.

Instrumental Parameters:

-

Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.

-

Nucleus: ¹H or ¹³C.

-

Solvent: CDCl₃ (locking on the deuterium signal).

-

Reference: Tetramethylsilane (TMS) at 0 ppm.

-

Temperature: 298 K (25 °C).

-

¹H NMR Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 8 to 16.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more, depending on the desired signal-to-noise ratio.

-

Relaxation Delay: 2 seconds.

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the solvent residual peak or the TMS signal.

-

Integrate the signals in the ¹H NMR spectrum.

-

Process the ¹³C NMR spectrum to identify the chemical shifts of the carbon atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound based on their characteristic vibrational frequencies.

IR Spectroscopic Data

The IR spectrum of this compound exhibits characteristic absorptions for C-H and C-N bonds.[3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2964 - 2769 | Strong | C-H stretching (CH₂, CH₃) |

| ~1460 | Medium | CH₂ scissoring |

| ~1290 | Medium | C-N stretching |

| ~1115 | Medium | C-C stretching |

Note: These are approximate values for a neat liquid sample.

Experimental Protocol for FTIR Spectroscopy

A common method for analyzing a liquid sample like this compound is using Attenuated Total Reflectance (ATR) or a neat liquid film between salt plates.

ATR-FTIR Method:

-

Instrument Setup:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).

-

Spectral Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

-

Background Scan:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small drop of this compound directly onto the ATR crystal, ensuring the crystal surface is completely covered.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption peaks.

-

Neat Liquid Film Method:

-

Place a small drop of this compound onto a clean, dry IR-transparent salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.

-

Mount the salt plates in the sample holder of the FTIR spectrometer.

-

Acquire the spectrum following a similar procedure for data acquisition and processing as the ATR method, after acquiring a background spectrum of the empty beam path.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

Mass Spectrometric Data

The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion and characteristic fragment ions.

| m/z | Relative Intensity | Assignment |

| 85 | High | [M]⁺ (Molecular Ion)[4] |

| 84 | Moderate | [M-H]⁺ |

| 70 | Moderate | [M-CH₃]⁺ |

| 57 | High | [M-C₂H₄]⁺ or [C₃H₇N]⁺ |

| 42 | High (Base Peak) | [C₂H₄N]⁺ |

Note: The fragmentation pattern can be used to confirm the structure of the molecule.

Experimental Protocol for GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of volatile compounds like this compound.

Instrumentation and Conditions:

-

Gas Chromatograph:

-

Injection Port: Split/splitless injector, typically operated in split mode with a ratio of 50:1.

-

Injector Temperature: 250 °C.

-

Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, such as a 5% phenyl-methylpolysiloxane column).

-

Carrier Gas: Helium, with a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 200 °C at a rate of 10 °C/min.

-

Final hold: Hold at 200 °C for 5 minutes.

-

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 35-300.

-

Scan Speed: 2 scans/second.

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile organic solvent such as methanol or dichloromethane.

-

Transfer the solution to a 2 mL autosampler vial and cap it.

Data Analysis:

-

The total ion chromatogram (TIC) will show a peak corresponding to the elution of this compound.

-

The mass spectrum corresponding to this peak can be extracted and compared to a reference library (e.g., NIST) for confirmation.

-

Analyze the fragmentation pattern to further confirm the identity of the compound.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. This compound(120-94-5) 13C NMR [m.chemicalbook.com]

- 3. A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00956D [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

Synthesis of 1-Methylpyrrolidine from Pyrrolidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for the N-methylation of pyrrolidine to produce 1-methylpyrrolidine, a crucial intermediate in the synthesis of various pharmaceuticals.[1] The document details established methodologies, including the Eschweiler-Clarke reaction and catalytic reductive amination, presenting quantitative data, detailed experimental protocols, and reaction pathway visualizations to facilitate practical application in a research and development setting.

Introduction

This compound is a heterocyclic organic compound that serves as a versatile building block in organic synthesis. Its structural motif is found in numerous natural alkaloids and is integral to the structure of many pharmaceutical agents, including antipsychotics and antiviral drugs.[1] The efficient and selective synthesis of this compound from readily available pyrrolidine is a topic of significant interest in medicinal and process chemistry. This guide focuses on the most common and effective methods for this transformation.

Synthetic Methodologies

The conversion of pyrrolidine, a secondary amine, to this compound, a tertiary amine, is typically achieved through N-methylation. The primary methods employed are the Eschweiler-Clarke reaction and catalytic reductive amination. A third, more direct approach involves the use of methylating agents such as methyl iodide, though specific high-yield protocols directly from pyrrolidine are less commonly detailed in readily available literature.

Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary and secondary amines.[2][3] This reaction utilizes a mixture of excess formic acid and formaldehyde to achieve methylation.[2] The reaction proceeds via the formation of an iminium ion from the reaction of pyrrolidine with formaldehyde, which is then reduced by formic acid. The loss of carbon dioxide drives the reaction to completion and prevents the formation of quaternary ammonium salts.

Catalytic Reductive Amination

Reductive amination is a broader class of reactions that can be adapted for the N-methylation of pyrrolidine. One notable industrial method involves the reaction of pyrrolidine with methanol in the presence of a zeolite catalyst at elevated temperatures. This method offers a high conversion rate and good yield.

Comparative Data of Synthetic Methods

The following table summarizes the quantitative data for the key synthetic methods discussed, allowing for a direct comparison of their efficacy and reaction conditions.

| Method | Methylating Agent(s) | Catalyst/Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Purity/Conversion (%) | Reference |

| Eschweiler-Clarke | Formaldehyde | Formic Acid | None (Formic Acid) | 104 | 96 | 99% (product), 0.3% residual pyrrolidine | |

| Catalytic Reductive Amination | Methanol | Zeolite Catalyst | None (Methanol) | 190 | 89 | 93% Conversion |

Experimental Protocols

Protocol for Eschweiler-Clarke Synthesis of this compound

This protocol is adapted from a documented high-yield synthesis.

Reagents:

-

Pyrrolidine (175.00 g, 2.46 mol)

-

Formic Acid (90% aqueous solution, 377.65 g, 7.38 mol)

-

Sodium Hydroxide (48% aqueous solution, 625 g)

Procedure:

-

A 1 L four-necked flask is equipped with a reflux condenser and a dropping funnel.

-

The flask is charged with 377.65 g of 90% formic acid solution.

-

The formic acid is heated to reflux (approximately 85°C).

-

175.00 g of pyrrolidine is added dropwise from the dropping funnel over a period of approximately 5 hours, maintaining the reflux.

-

After the addition is complete, the reaction mixture is heated under reflux for an additional 6 hours, during which the temperature will rise to about 104°C.

-

The reaction mixture is then cooled to room temperature.

-

625 g of a cooled 48% aqueous sodium hydroxide solution is slowly added, ensuring the internal temperature does not exceed 55°C.

-

The resulting biphasic mixture is subjected to distillation. The upper organic layer is collected to yield 214.46 g of crude this compound.

-

Further purification can be performed to achieve a final product with a purity of over 99%, yielding 201.23 g (96%) of this compound.

Protocol for Catalytic Reductive Amination

This protocol describes a continuous process using a solid catalyst.

Reagents:

-

Pyrrolidine

-

Methanol

-

Zeolite Catalyst

Procedure:

-

A mixture of 40% by weight of pyrrolidine and 60% by weight of methanol is prepared.

-

This mixture is vaporized at 165°C.

-

The vaporized mixture is passed through a reactor containing a suitable zeolite catalyst.

-

The reaction is carried out at a temperature of 190°C.

-

Under these conditions, a conversion of 93% is achieved, with a yield of this compound reaching 89% based on the reacted pyrrolidine.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the reaction pathways for the described synthetic methods.

Caption: Eschweiler-Clarke reaction pathway for this compound synthesis.

Caption: Workflow for catalytic reductive amination of pyrrolidine.

Conclusion

The synthesis of this compound from pyrrolidine can be effectively achieved through several methods, with the Eschweiler-Clarke reaction and catalytic reductive amination being particularly well-documented and high-yielding. The choice of method will depend on the desired scale of the reaction, available equipment, and economic considerations. The Eschweiler-Clarke reaction offers a high-yield batch process suitable for laboratory and pilot scales, while the catalytic method with methanol is amenable to continuous industrial production. This guide provides the necessary technical details to enable researchers and drug development professionals to select and implement the most appropriate synthetic strategy for their needs.

References

An In-depth Technical Guide to 1-Methylpyrrolidine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methylpyrrolidine, a versatile heterocyclic compound with significant applications in organic synthesis and the pharmaceutical industry. This document details its chemical identity, including its CAS number and synonyms, and presents a thorough compilation of its physicochemical properties. Furthermore, this guide offers detailed experimental protocols for its synthesis and illustrates its critical role in the manufacturing of the fourth-generation cephalosporin antibiotic, Cefepime, through a detailed experimental workflow.

Chemical Identity and Properties

This compound, a saturated heterocyclic amine, is a colorless to light-yellow liquid with a characteristic amine-like odor. It is a valuable building block in organic chemistry, primarily utilized as a reagent and a solvent.

CAS Number: 120-94-5[1][2][3][4]

Synonyms: A comprehensive list of synonyms for this compound is provided in the table below for easy reference.

| Synonym | Reference |

| N-Methylpyrrolidine | [1] |

| Pyrrolidine, 1-methyl- | |

| N-Methyltetrahydropyrrole | |

| Methylpyrrolidine | |

| NSC 65579 | |

| Cefepime Impurity 1 |

A summary of the key physicochemical properties of this compound is presented in the following table.

| Property | Value | Reference |

| Molecular Formula | C5H11N | |

| Molecular Weight | 85.15 g/mol | |

| Boiling Point | 76-81 °C | |

| Melting Point | -90 °C | |

| Density | 0.800 g/mL at 20 °C | |

| Flash Point | -18 °C (-0.4 °F) | |

| Solubility in Water | Miscible | |

| pKa | 10.32 at 25 °C |

Experimental Protocols for Synthesis

Several synthetic routes for the preparation of this compound have been reported. Below are detailed methodologies for two common and effective methods.

Green Synthesis via Alkylation of Methylamine with 1,4-Dihalobutane

This method presents an environmentally friendly approach to the synthesis of this compound.

Reaction:

1,4-Dibromobutane + CH₃NH₂ (in H₂O) --(K₂CO₃, 90°C)--> this compound

Materials:

-

1,4-Dibromobutane

-

Aqueous Methylamine (e.g., 40% solution)

-

Potassium Carbonate (K₂CO₃)

-

Deionized Water

-

Diethyl Ether (for extraction)

-

Anhydrous Magnesium Sulfate (for drying)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add deionized water.

-

Add potassium carbonate to the water and stir until it is completely dissolved.

-

Add the aqueous methylamine solution to the flask.

-

While stirring, add 1,4-dibromobutane dropwise to the reaction mixture.

-

Heat the reaction mixture to 90°C and maintain this temperature for several hours, monitoring the reaction progress by TLC or GC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation.

-

The crude product can be purified by fractional distillation to yield pure this compound.

Synthesis via Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic method for the methylation of amines. This procedure details the N-methylation of pyrrolidine to yield this compound.

Reaction:

Pyrrolidine + HCHO + HCOOH --> this compound + CO₂ + H₂O

Materials:

-

Pyrrolidine

-

Formaldehyde (37% aqueous solution)

-

Formic Acid (88-98%)

-

Sodium Hydroxide solution (for neutralization)

-

Diethyl Ether (for extraction)

-

Anhydrous Potassium Carbonate (for drying)

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, add pyrrolidine.

-

Cool the flask in an ice bath and slowly add formic acid.

-

To this mixture, add the formaldehyde solution dropwise while maintaining the temperature below 10°C.

-

After the addition is complete, heat the reaction mixture to reflux for 8-12 hours. The evolution of carbon dioxide will be observed.

-

Cool the reaction mixture to room temperature and neutralize it by the slow addition of a concentrated sodium hydroxide solution until the pH is basic.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, and then dry over anhydrous potassium carbonate.

-

Filter the drying agent and remove the solvent by rotary evaporation.

-

Purify the resulting liquid by fractional distillation to obtain this compound.

Application in Drug Development: Synthesis of Cefepime

This compound is a crucial intermediate in the synthesis of Cefepime, a fourth-generation cephalosporin antibiotic. The following workflow outlines the key steps in the synthesis of Cefepime where this compound is introduced.

Experimental Workflow for Cefepime Synthesis Involving this compound

The synthesis involves the reaction of a protected 7-aminocephalosporanic acid derivative with N-methylpyrrolidine.

Caption: Workflow for the synthesis of Cefepime Hydrochloride from GCLE.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed or inhaled and causes severe skin burns and eye damage. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.

Conclusion

This compound is a compound of significant interest to researchers and professionals in the field of organic synthesis and drug development. Its versatile reactivity and utility as a synthetic building block are exemplified by its role in the production of the antibiotic Cefepime. The detailed synthetic protocols and workflow provided in this guide are intended to support further research and development activities involving this important chemical.

References

1-Methylpyrrolidine safety, handling, and storage precautions.

An In-depth Technical Guide to 1-Methylpyrrolidine: Safety, Handling, and Storage

Overview

This compound (CAS No. 120-94-5), also known as N-Methylpyrrolidine, is a heterocyclic organic compound widely used as an intermediate in chemical manufacturing, particularly in the pharmaceutical and agrochemical industries.[1][2] It serves as a building block for advanced small-molecule drugs, a catalyst, and a solvent in various chemical processes.[1][2][3] This document provides a comprehensive technical guide on its safety, handling, and storage, intended for researchers, scientists, and drug development professionals. The compound is a colorless to light yellow, volatile liquid with a characteristic amine-like odor. It is highly flammable, corrosive, and possesses acute toxicity, necessitating stringent safety protocols.

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical under the Globally Harmonized System (GHS). It is a highly flammable liquid and vapor that is toxic if swallowed, causes severe skin burns and eye damage, and is harmful if inhaled. It is also recognized as being toxic to aquatic life with long-lasting effects.

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapor |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Skin Corrosion/Irritation | Category 1A | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Hazardous to the Aquatic Environment, Long-term | Chronic 2 | H411: Toxic to aquatic life with long lasting effects |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage. It is a volatile liquid, and its vapors are heavier than air, which can travel to an ignition source and flash back.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₁₁N | |

| Molecular Weight | 85.15 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Odor | Amine-like, fishy | |

| Boiling Point | 76-80.5 °C | |

| Melting Point | -90 °C | |

| Flash Point | -21 °C to -18 °C (-5.8 °F to -0.4 °F) | |

| Autoignition Temperature | 170 °C (338 °F) | |

| Density | 0.800 - 0.819 g/mL at 20 °C | |

| Vapor Pressure | 100 hPa (100 mmHg) at 20 °C | |

| Vapor Density | 2.9 (Air = 1.0) | |

| Water Solubility | Fully miscible (213 g/L) | |

| log Pow (Octanol/Water Partition Coefficient) | 1.1 at 23 °C |

| pH | 11.3 - 12.3 (1 - 10.2 g/L in H₂O) | |

Toxicological Data

Exposure to this compound can cause significant health effects. It is corrosive and can cause poorly healing wounds upon skin contact. Ingestion may lead to severe swelling and damage to the delicate tissues of the gastrointestinal tract, with a danger of perforation.

Table 3: Acute Toxicity Data for this compound

| Route | Species | Value | Source |

|---|---|---|---|

| Oral LD50 | Rat | approx. 280 mg/kg | |

| Dermal LD50 | Rabbit | > 200 mg/kg | |

| Inhalation LC50 | Rat | > 4.5 - < 10.1 mg/L air |

| Toxicity to Fish (LC50) | Zebra fish (Danio rerio) | 46.4 - 100 mg/L | |

Safe Handling Procedures

Due to its hazardous nature, strict protocols must be followed when handling this compound.

-

Ventilation: Always work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors. Use explosion-proof ventilation equipment.

-

Ignition Sources: Keep the substance away from open flames, hot surfaces, sparks, and other sources of ignition. Smoking is strictly prohibited in handling areas.

-

Static Discharge: Take precautionary measures against static discharge. Ground and bond containers and receiving equipment during material transfer. Use only non-sparking tools.

-

Personal Contact: Avoid contact with eyes, skin, and clothing. Do not breathe vapors or mists.

-

Hygiene: Wash hands and face thoroughly after handling. Do not eat, drink, or smoke in the work area. Immediately remove and wash contaminated clothing before reuse.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The selection of PPE should be based on the concentration and amount of the dangerous substance at the specific workplace.

-

Eye/Face Protection: Wear chemical safety goggles and a face shield. Eyewash stations should be readily available.

-

Skin Protection: Wear appropriate protective gloves (e.g., chemically resistant) and flame-retardant antistatic protective clothing to prevent skin exposure. Gloves must be inspected prior to use.

-

Respiratory Protection: If vapors or aerosols are generated, use a NIOSH-approved respirator with an appropriate filter type (e.g., Filter type ABEK). Respirator use must comply with OSHA 29 CFR 1910.134.

Caption: PPE selection workflow for handling this compound.

Storage Requirements

Proper storage is critical to maintain chemical stability and prevent hazardous situations.

-

Location: Store in a cool, dry, well-ventilated area designated as a "flammables area".

-

Containers: Keep containers tightly closed when not in use.

-

Conditions: Store locked up and away from sources of ignition. The recommended storage temperature is typically below +30°C.

-

Incompatible Materials: Store away from incompatible substances such as strong oxidizing agents and strong acids.

Fire and Explosion Hazards

This compound is a highly flammable liquid with a low flash point, posing a significant fire risk. Vapors can form explosive mixtures with air and may travel along the ground to a distant ignition source. Containers may explode when heated.

-

Suitable Extinguishing Media: Use carbon dioxide (CO2), dry chemical, chemical foam, or alcohol-resistant foam. A water spray may be used to cool fire-exposed containers but may be ineffective at extinguishing the fire.

-

Unsuitable Extinguishing Media: Do not use straight streams of water.

-

Firefighting Procedures: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) in pressure-demand mode. Stay in the danger area only with self-contained breathing apparatus.

-

Hazardous Combustion Products: Fire may produce irritating, corrosive, and/or toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).

Accidental Release Measures

In the event of a spill, immediate and appropriate action is required to prevent harm to personnel and the environment.

-

Personal Precautions: Evacuate the danger area. Do not breathe vapors and avoid substance contact. Remove all sources of ignition. Ensure adequate ventilation.

-

Environmental Precautions: Do not let the product enter drains, as there is a risk of explosion. Prevent it from contaminating surface water or groundwater systems.

-

Containment and Cleanup: Cover drains. Absorb the spill with an inert, non-combustible material (e.g., dry sand, earth, vermiculite, or Chemizorb®) and place it into a suitable chemical waste container for disposal. Use spark-proof tools for cleanup.

Caption: Emergency response workflow for a this compound spill.

First Aid Measures

Immediate medical attention is required for all routes of exposure.

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Immediately call a POISON CENTER or doctor.

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes. Get medical aid immediately.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a POISON CENTER or doctor.

-

Ingestion: Do NOT induce vomiting. Rinse mouth. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Immediately call a POISON CENTER or doctor.

Caption: First aid procedures for exposure to this compound.

Experimental Protocols

The safety data for this compound is derived from standardized tests, often following methodologies set by the Organisation for Economic Co-operation and Development (OECD).

-

OECD Test Guideline 435 (In Vitro Membrane Barrier Test Method for Skin Corrosion): This guideline, referenced for determining the corrosive properties of this compound, is an in vitro method that does not use live animals.

-

Methodology: The test substance is applied topically to a three-dimensional human skin model, which consists of normal, human-derived epidermal keratinocytes cultured to form a multi-layered, organized tissue. Corrosive substances are identified by their ability to cause cell death in the tissue. The viability of the cells after exposure is measured, typically by the reduction of a vital dye like MTT. A substance is identified as corrosive if the cell viability falls below a specific threshold after a defined exposure time.

-

-

OECD Test Guideline 117 (Partition Coefficient (n-octanol/water), HPLC Method): This method was used to determine the bioaccumulation potential of this compound.

-

Methodology: This method uses high-performance liquid chromatography (HPLC) to estimate the n-octanol/water partition coefficient (Pow). The principle is that there is a relationship between the retention time of a substance on a reversed-phase HPLC column and its Pow. The substance is injected into the HPLC system, and its retention time is measured. This retention time is then compared to the retention times of a series of standard substances with known Pow values, run under the same conditions. A calibration curve of log Pow versus retention time for the standards allows the log Pow of the test substance to be determined.

-

Disposal Considerations

Waste material must be disposed of in accordance with all applicable federal, state, and local environmental regulations.

-

Chemical Waste: Collect and dispose of this compound and contaminated materials in approved waste disposal plants. Unreacted organic reagents should be collected in appropriate containers (e.g., Container A for relatively unreactive organics, Container B for halogenated ones).

-

Containers: Empty containers may retain product residue (liquid and/or vapor) and can be dangerous. Do not pressurize, cut, weld, or expose empty containers to heat, sparks, or open flames.

References

An In-depth Technical Guide to 1-Methylpyrrolidine: IUPAC Nomenclature, Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-methylpyrrolidine, a versatile heterocyclic amine of significant interest in pharmaceutical and chemical research. This document details its fundamental properties, including IUPAC nomenclature and chemical structure, alongside a thorough compilation of its physicochemical data. Furthermore, this guide presents detailed experimental protocols for its synthesis and explores its key chemical reactions. The information is structured to serve as a practical resource for researchers and professionals engaged in drug development and chemical synthesis, facilitating a deeper understanding and application of this compound in their work.

IUPAC Name and Chemical Structure

The nomenclature and structural representation of a chemical compound are fundamental to its unambiguous identification and understanding of its reactivity.

IUPAC Name: this compound[1]

Synonyms: N-Methylpyrrolidine, N-Methyltetrahydropyrrole[1]

Chemical Formula: C₅H₁₁N[2]

Molecular Weight: 85.15 g/mol [2]

CAS Registry Number: 120-94-5[2]

Chemical Structure:

The structure of this compound consists of a five-membered saturated heterocyclic ring containing one nitrogen atom, with a methyl group attached to the nitrogen.

Caption: 2D Structure of this compound.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its handling, application in reactions, and for purification processes.

| Property | Value | Reference |

| Physical State | Liquid | |

| Appearance | Colorless to light yellow liquid | |

| Odor | Amine-like | |

| Boiling Point | 76-80 °C | |

| Melting Point | -90 °C | |

| Density | 0.800 g/mL at 20 °C | |

| Refractive Index (n20/D) | 1.425 | |

| Vapor Pressure | 100.0 mmHg | |

| Flash Point | -21 °C | |

| pKa (basic) | 10.3 | |

| Solubility | Miscible with water and most organic solvents. |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound.

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.43 - 2.46 | m | 4H | -CH₂-N-CH₂- |

| 2.34 | s | 3H | N-CH₃ |

| 1.76 - 1.79 | m | 4H | -CH₂-CH₂- |

Solvent: CDCl₃, Frequency: 400 MHz

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| 56.3 | -CH₂-N-CH₂- |

| 42.1 | N-CH₃ |

| 24.0 | -CH₂-CH₂- |

Solvent: CDCl₃, Frequency: 101 MHz

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic peaks for C-H and C-N stretching and bending vibrations. A representative liquid film IR spectrum can be found in various spectral databases.

Mass Spectrometry

The electron ionization mass spectrum of this compound shows a molecular ion peak (M+) at m/z = 85.

Synthesis of this compound

Several synthetic routes to this compound have been developed, each with its own advantages and limitations. Below are detailed experimental protocols for common laboratory-scale syntheses.

Synthesis from Pyrrolidine via Eschweiler-Clarke Reaction

This method involves the methylation of pyrrolidine using formic acid and formaldehyde (or a formaldehyde equivalent).

Reaction Scheme:

Caption: Synthesis of this compound from Pyrrolidine.

Experimental Protocol:

-

Apparatus Setup: A 1 L four-necked flask is equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer.

-

Initial Charge: The flask is charged with 377.65 g (7.38 mol) of 90% formic acid solution.

-

Heating: The formic acid solution is heated to its reflux temperature (approximately 85 °C).

-

Addition of Pyrrolidine: Over a period of approximately 5 hours, 175.00 g (2.46 mol) of pyrrolidine is added dropwise from the dropping funnel. The addition rate is controlled to maintain a steady reflux.

-

Reaction: After the addition is complete, the reaction mixture is heated under reflux (approximately 104 °C) for 6 hours.

-

Work-up: The reaction mixture is cooled to room temperature.

-

Neutralization: 625 g of a cooled 48% aqueous sodium hydroxide solution is carefully added, ensuring the internal temperature does not exceed 55 °C.

-

Isolation: The upper organic layer is separated and distilled to yield this compound. A typical yield is around 96%.

Synthesis from Methylamine and 1,4-Dihalobutane

This method involves the dialkylation of methylamine with a 1,4-dihalobutane, leading to cyclization.

Reaction Scheme:

Caption: Synthesis via Dialkylation and Cyclization.

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, methylamine and 1,4-dibromobutane are combined in an aqueous medium.

-

Catalyst: Potassium carbonate (K₂CO₃) is added as a base and catalyst.

-

Reaction Conditions: The reaction mixture is heated to 90 °C and stirred until the reaction is complete (monitoring by TLC or GC is recommended).

-

Work-up and Isolation: The reaction mixture is cooled, and the product is extracted with a suitable organic solvent (e.g., diethyl ether). The organic extracts are combined, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to afford this compound.

Synthesis by Hydrogenation of N-Methylpyrrole

This method involves the reduction of the aromatic N-methylpyrrole to the saturated this compound.

Reaction Scheme:

Caption: Hydrogenation of N-Methylpyrrole.

Experimental Protocol:

A general procedure for the catalytic hydrogenation of N-methylpyrrole involves the use of a transition metal catalyst.

-

Catalyst and Solvent: A catalyst such as ruthenium on carbon (Ru/C) is suspended in a suitable solvent like methanol in a high-pressure reactor.

-

Substrate Addition: N-methylpyrrole is added to the reactor.

-

Hydrogenation: The reactor is sealed and pressurized with hydrogen gas (e.g., 10 bar).

-

Reaction Conditions: The reaction is stirred at a controlled temperature (e.g., 25-60 °C) until the uptake of hydrogen ceases.

-

Work-up: The catalyst is removed by filtration, and the solvent is evaporated to yield this compound.

Applications in Research and Development

This compound is a valuable building block and reagent in various areas of chemical research and drug development.

-

Pharmaceutical Synthesis: It is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including the broad-spectrum antibiotic Cefepime.

-

Ionic Liquids: this compound is extensively used in the synthesis of pyrrolidine-based ionic liquids, which have applications as environmentally benign solvents and electrolytes.

-

Organic Synthesis: It serves as a base and catalyst in a variety of organic reactions, such as alkylations, acylations, and condensations.

Safety and Handling

This compound is a flammable liquid and is harmful if swallowed or inhaled. It can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

An In-depth Technical Guide to the Solubility of 1-Methylpyrrolidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-methylpyrrolidine in a variety of common organic solvents. Understanding the solubility of this versatile cyclic amine is critical for its application as a solvent, reagent, and building block in chemical synthesis, particularly within the pharmaceutical and materials science industries. This document presents available quantitative and qualitative solubility data, details established experimental protocols for solubility determination, and provides a logical workflow for solvent selection and application.

Core Topic: Solubility Profile of this compound

This compound (CAS No. 120-94-5) is a colorless to pale yellow liquid with a characteristic amine-like odor.[1] Its molecular structure, featuring a polar tertiary amine within a five-membered aliphatic ring, governs its solubility behavior. It is generally characterized as being highly soluble in water and miscible with most common organic solvents.[1]

Data Presentation: Quantitative Solubility Data

While this compound is widely reported as being miscible with many organic solvents, specific quantitative data is limited in publicly available literature. The term "miscible" indicates that the two substances form a homogeneous solution in all proportions.

| Solvent | Chemical Formula | Polarity | Solubility (at approx. 20-25°C) | Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 100 mg/mL | Quantitative value.[2] |

| Water | H₂O | Polar Protic | 213 g/L (Fully miscible) | Often used as a reference for polarity.[1][3] |

| Ethanol | C₂H₅OH | Polar Protic | Miscible | Forms a homogeneous solution in all proportions. |

| Methanol | CH₃OH | Polar Protic | Soluble/Miscible | Generally considered miscible. |

| Diethyl Ether | (C₂H₅)₂O | Nonpolar | Miscible | Readily mixes in all proportions. |

| Acetone | C₃H₆O | Polar Aprotic | Miscible | Expected to be fully miscible based on its properties. |

| Chloroform | CHCl₃ | Polar Aprotic | Soluble | Expected to be highly soluble. |

| Toluene | C₇H₈ | Nonpolar | Soluble | Expected to be soluble. |

| Hexane | C₆H₁₄ | Nonpolar | Sparingly Soluble (Predicted) | As a nonpolar alkane, complete miscibility is unlikely. |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Soluble | Expected to be highly soluble. |

Experimental Protocols

Accurate determination of solubility is crucial for process development, formulation, and quality control. Below are detailed methodologies for key experiments related to the solubility of liquid amines like this compound.

Determination of Miscibility (Qualitative)

This method provides a rapid assessment of whether two liquids are miscible in all proportions.

Objective: To visually determine if this compound and a given organic solvent are miscible.

Materials:

-

This compound (high purity)

-

Organic solvent to be tested (analytical grade)

-

Calibrated pipettes or graduated cylinders

-

Test tubes with stoppers or screw caps

-

Vortex mixer

Procedure:

-

In a clean, dry test tube, add a known volume of the organic solvent (e.g., 2 mL).

-

To the same test tube, add an equal volume of this compound (2 mL).

-

Stopper the test tube and invert it several times, followed by vortexing for 30 seconds to ensure thorough mixing.

-

Allow the mixture to stand undisturbed for at least 5 minutes.

-

Visually inspect the test tube for the presence of a single, clear phase or two distinct layers. The formation of a cloudy or turbid mixture that does not resolve into a single clear phase indicates immiscibility or partial miscibility.

-

Repeat the procedure with varying ratios of this compound to the organic solvent (e.g., 1:3 and 3:1) to confirm miscibility across a range of concentrations.

Interpretation of Results:

-

Miscible: A single, clear, homogeneous phase is observed.

-

Immiscible: Two distinct layers are formed.

-

Partially Miscible: The mixture may appear cloudy or form a single phase only at certain concentrations.

Isothermal Shake-Flask Method (Quantitative)

This is a standard and reliable method for determining the equilibrium solubility of a compound in a solvent at a specific temperature.

Objective: To quantitatively determine the solubility of this compound in an organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Organic solvent (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Sealed vials (e.g., screw-cap vials with PTFE-lined septa)

-

Analytical balance

-

Calibrated positive displacement micropipettes

-

Centrifuge (optional)

-

Validated analytical instrumentation for concentration measurement (e.g., Gas Chromatography with Flame Ionization Detector - GC-FID, or Capillary Electrophoresis).

-

Volumetric flasks and syringes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess is necessary to ensure that the solution becomes saturated.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

-

Agitate the vials for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium. The required time should be determined empirically by taking measurements at different time points until the concentration of this compound in the solvent remains constant.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours. This allows the undissolved this compound to separate from the saturated solution.

-

Alternatively, the vials can be centrifuged at the same temperature to accelerate phase separation.

-

-

Sampling and Analysis:

-

Carefully withdraw a known volume of the clear, saturated supernatant using a syringe.

-

Accurately dilute the aliquot with a known volume of the fresh solvent in a volumetric flask. This is to ensure the concentration is within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-validated analytical method (e.g., GC-FID) to determine the concentration of this compound.

-

-

Data Analysis:

-

Construct a calibration curve using standard solutions of this compound of known concentrations.

-

From the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the solubility of this compound in the organic solvent, taking into account the dilution factor. The solubility is typically expressed in units of g/L, mg/mL, or mol/L.

-

Mandatory Visualization

Caption: Logical workflow for determining and applying this compound solubility data.

References

The Thermal Stability and Degradation of 1-Methylpyrrolidine: A Technical Overview for Researchers

Disclaimer: Detailed experimental studies and quantitative data specifically investigating the thermal stability and degradation pathways of 1-Methylpyrrolidine are not extensively available in publicly accessible scientific literature. This guide, therefore, provides a comprehensive overview based on available safety and chemical property data, supplemented with theoretical degradation pathways informed by the chemistry of analogous cyclic amines. It is intended to guide researchers, scientists, and drug development professionals in handling this compound and in designing future studies.

Introduction

This compound (CAS No. 120-94-5) is a saturated heterocyclic amine with a wide range of applications in organic synthesis, particularly as a building block in the pharmaceutical industry and as a catalyst or base.[1] Its utility in these fields necessitates a thorough understanding of its thermal stability and degradation profile to ensure safe handling, storage, and application in chemical processes, as well as to predict potential impurity profiles in drug substances. This technical guide summarizes the known thermal properties of this compound and explores its potential degradation mechanisms.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior under various thermal conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₁N | [2] |

| Molecular Weight | 85.15 g/mol | [2] |

| Boiling Point | 80 - 81 °C | [2] |

| Melting Point | -90 °C | [2] |

| Flash Point | -21 °C | |

| Autoignition Temperature | 170 °C | |

| Vapor Pressure | 100 mbar @ 20 °C | |

| Density | 0.819 g/mL at 25 °C | |

| Solubility | Miscible with water |

Thermal Stability and Hazardous Decomposition

This compound is a highly flammable liquid and vapor, with a low flash point and autoignition temperature. It is considered stable under normal storage conditions, which are specified as in a dry, cool, and well-ventilated place away from heat, sparks, and open flames.

Upon heating to decomposition, this compound is known to emit toxic fumes. The primary hazardous decomposition products identified in safety data sheets are:

-

Nitrogen oxides (NOx)

-

Carbon monoxide (CO)

-

Carbon dioxide (CO2)

The formation of these products indicates that thermal degradation involves the fragmentation of the pyrrolidine ring and oxidation of both carbon and nitrogen atoms.

Postulated Thermal Degradation Pathways

In the absence of specific experimental studies on the thermolysis of this compound, potential degradation pathways can be postulated based on the principles of organic chemistry and studies of similar cyclic amines. The degradation is likely to proceed via radical mechanisms, particularly at elevated temperatures.

A plausible initial step in the thermal decomposition of this compound is the homolytic cleavage of a C-H bond, most likely at a carbon atom adjacent to the nitrogen (α-position), due to the stabilizing effect of the nitrogen on the resulting radical. Ring-opening reactions would likely follow, leading to the formation of various smaller, volatile fragments.

Figure 1: Postulated radical degradation pathway for this compound.

Recommended Experimental Protocols for Further Study

To address the current knowledge gap, a systematic investigation into the thermal stability and degradation of this compound is warranted. The following experimental workflow is proposed for researchers aiming to elucidate its thermal decomposition profile.

Thermogravimetric Analysis Coupled with Mass Spectrometry (TGA-MS)

This technique would provide quantitative data on the mass loss of this compound as a function of temperature, revealing the onset and peak decomposition temperatures. The coupled mass spectrometer would simultaneously analyze the evolved gases, allowing for the identification of degradation products.

Experimental Parameters:

-

Sample Mass: 5-10 mg

-

Heating Rate: A range of heating rates (e.g., 5, 10, 15, 20 °C/min) should be used to enable kinetic analysis.

-

Atmosphere: Inert (e.g., Nitrogen, Argon) and oxidative (e.g., Air) atmospheres should be used to differentiate between pyrolysis and oxidative degradation.

-

Temperature Range: Ambient to 600 °C or higher, until complete decomposition.

-

MS Scan Range: 10-200 amu, to detect a wide range of potential fragments.

Differential Scanning Calorimetry (DSC)

DSC measurements would complement TGA data by providing information on the energetics of the decomposition process (i.e., whether it is exothermic or endothermic) and identifying any phase transitions that may occur before decomposition.

Experimental Parameters:

-

Sample Mass: 2-5 mg in a hermetically sealed aluminum pan.

-

Heating Rate: Consistent with TGA rates for data correlation.

-

Atmosphere: Inert (Nitrogen).

-

Temperature Range: -100 °C to 400 °C.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This powerful technique would allow for the separation and confident identification of the individual components of the complex mixture of degradation products formed during pyrolysis at a specific temperature.

Experimental Parameters:

-

Pyrolysis Temperature: A range of temperatures based on TGA results (e.g., onset, peak, and end of decomposition).

-

GC Column: A polar column (e.g., WAX) and a non-polar column (e.g., DB-5) to ensure separation of a wide range of analytes.

-

MS Detector: Electron ionization (EI) for library matching of fragmentation patterns.

Figure 2: Proposed experimental workflow for characterizing the thermal stability and degradation of this compound.

Conclusion

While this compound is a valuable compound in research and industry, a detailed, experimentally-derived understanding of its thermal stability and degradation is currently lacking in the scientific literature. The information available from safety data sheets indicates that it is a flammable compound that decomposes upon heating to produce hazardous substances, including nitrogen oxides. Based on chemical principles, its thermal degradation likely proceeds through a radical mechanism involving C-H bond homolysis and subsequent ring-opening and fragmentation. To provide the necessary data for safer process design and impurity control, further research utilizing techniques such as TGA-MS, DSC, and Py-GC-MS is highly recommended. The experimental workflow proposed in this guide provides a roadmap for such an investigation.

References

The Discovery and History of 1-Methylpyrrolidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylpyrrolidine, a saturated N-heterocycle, has been a compound of interest since its initial synthesis in the early 20th century. While no single individual is universally credited with its discovery, its history is intertwined with the broader exploration of cyclic amines. This technical guide provides a comprehensive overview of this compound, detailing its discovery, historical synthetic evolution, physicochemical properties, and key experimental protocols for its preparation and characterization. This document is intended to serve as a valuable resource for researchers and professionals in organic synthesis and drug development, offering both historical context and practical methodological insights.

Introduction and Historical Context

This compound (N-methylpyrrolidine) is a five-membered saturated heterocyclic amine. Its journey into the chemical lexicon began in the early 20th century amidst burgeoning research into the synthesis and properties of cyclic amines. While a specific "discovery" paper for this compound is not prominently cited in historical literature, its synthesis was a logical extension of the work on pyrrolidine and other simple heterocycles. The development of synthetic routes to such compounds was a crucial step in understanding the chemistry of alkaloids and other natural products containing these structural motifs.

Early methods for the synthesis of cyclic amines often involved cyclization reactions of bifunctional aliphatic compounds. The historical development of synthetic methods for this compound reflects the broader advancements in organic synthesis, from classical cyclization and methylation techniques to more modern, efficient catalytic approaches.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its application in research and industry. The following tables summarize key quantitative data for this compound.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₁₁N | [1][2] |

| Molecular Weight | 85.15 g/mol | [1][3] |

| Appearance | Colorless to slightly yellow liquid | [4] |

| Odor | Amine-like | |

| Boiling Point | 76-81 °C | |

| Melting Point | < -80 °C | |

| Density | 0.799 g/cm³ at 20 °C | |

| Solubility in Water | 213 g/L | |

| Vapor Pressure | 100 hPa at 20 °C | |

| Flash Point | -3 °C | |

| Autoignition Temperature | 170 °C | |

| pH | 11.3 (1 g/L in H₂O) |

Spectroscopic Data

| Spectroscopy | Key Peaks/Signals | Reference |

| ¹H NMR | δ (ppm): 2.34 (s, 3H, N-CH₃), 2.43-2.46 (m, 4H, -CH₂-N-CH₂-), 1.76-1.79 (m, 4H, -CH₂-CH₂-) (in CDCl₃) | |

| ¹³C NMR | δ (ppm): 56.3 (N-CH₂), 42.1 (N-CH₃), 24.0 (-CH₂-CH₂-) (in CDCl₃) | |

| FTIR (Neat) | 2964–2769 cm⁻¹ (C-H stretch) | |

| Mass Spec (EI) | m/z: 85 (M+), 84, 57, 42 (base peak) |

Key Synthetic Methodologies and Experimental Protocols

Several synthetic routes have been developed for the preparation of this compound. The following sections detail the most significant methods, including their reaction mechanisms and detailed experimental protocols.

Synthesis via Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and reliable method for the N-methylation of primary and secondary amines. It utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent. A key advantage of this method is that it avoids the formation of quaternary ammonium salts.

The reaction proceeds through the formation of an iminium ion intermediate, which is subsequently reduced by a hydride transfer from formic acid. The release of carbon dioxide drives the reaction to completion.

References

Methodological & Application

Application Notes and Protocols: 1-Methylpyrrolidine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1-Methylpyrrolidine (NMP) as a versatile catalyst in various organic synthesis reactions. NMP, a cyclic tertiary amine, serves as an efficient base and nucleophilic catalyst in a range of transformations crucial for the synthesis of pharmaceuticals and fine chemicals.

Overview of this compound as a Catalyst

This compound is a colorless to pale yellow liquid with a characteristic amine odor. Its catalytic activity stems from the lone pair of electrons on the nitrogen atom, which allows it to function as a Brønsted base and a nucleophile. It is particularly effective in reactions requiring a non-nucleophilic strong base and as a precursor for the synthesis of functionalized ionic liquids.

Key Catalytic Applications:

-

Knoevenagel Condensation

-

Michael Addition

-

Acetylation Reactions

-

Synthesis of Pyrrolidinium-Based Ionic Liquids

Knoevenagel Condensation

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl compound. This compound can act as an effective base catalyst for this transformation.

Reaction Scheme:

Experimental Protocol: Knoevenagel Condensation of Benzaldehyde with Malononitrile

Materials:

-

Benzaldehyde

-

Malononitrile

-

This compound

-

Ethanol

-

Deionized Water

Procedure:

-

In a round-bottom flask, dissolve benzaldehyde (1 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL).

-

Add this compound (0.1 mmol, 10 mol%) to the reaction mixture.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, add cold deionized water (20 mL) to the reaction mixture to precipitate the product.

-

Filter the solid product, wash with cold water, and dry under vacuum.

Quantitative Data Summary:

While specific data for this compound is not extensively published in comparative tables, pyrrolidine, a closely related catalyst, has been shown to be highly effective in Knoevenagel condensations, often leading to high conversions. For instance, in the reaction of p-methoxybenzaldehyde with tiazolidine-2,4-dione, pyrrolidine achieved 100% conversion.

Michael Addition

The Michael addition is a nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound. This compound can be employed as a base to generate the nucleophile in situ.

Reaction Scheme:

Experimental Protocol: Michael Addition of Nitromethane to Chalcone

Materials:

-

Chalcone

-

Nitromethane

-

This compound

-

N,N-Dimethylformamide (DMF)

-

Sodium Hydroxide (NaOH) solution (1M)

-

Dichloromethane

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Ethanol

Procedure:

-

Dissolve the chalcone derivative (1 mmol) and nitromethane (1.1 mmol) in DMF (10 mL) in a round-bottom flask and stir for 30 minutes.[1]

-

Add a catalytic amount of this compound (0.1 mmol, 10 mol%). Alternatively, for a related protocol, a 1M NaOH solution (10 mL) is added.[1]

-

Stir the reaction mixture at room temperature and monitor by TLC.[1]

-

After completion, evaporate the solvent under vacuum.[1]

-

Extract the residue with dichloromethane.[1]

-